molecular formula C10H8O6 B1211532 2,2,3,3-Tetrahydroxy-2,3-dihydronaphthalene-1,4-dione CAS No. 100343-43-9

2,2,3,3-Tetrahydroxy-2,3-dihydronaphthalene-1,4-dione

Cat. No.: B1211532
CAS No.: 100343-43-9
M. Wt: 224.17 g/mol
InChI Key: CWHBUPIYFIPPRI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3,3-tetrahydroxy-2,3-dihydronaphthalene-1,4-dione typically involves the hydration of naphthalene-1,2,3,4-tetrone. The reaction conditions often include the use of water or aqueous solutions under controlled temperatures to ensure the addition of water molecules to the keto groups at positions 2 and 3 .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. it is likely that large-scale synthesis would follow similar hydration processes, with optimization for yield and purity. This might involve the use of catalysts or specific reaction vessels to control the reaction environment.

Chemical Reactions Analysis

Types of Reactions

2,2,3,3-Tetrahydroxy-2,3-dihydronaphthalene-1,4-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form naphthalene-1,2,3,4-tetrone.

    Reduction: Reduction reactions can convert it back to its dihydroxy form.

    Substitution: The hydroxyl groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution Reagents: Halogenating agents and other electrophiles can be used for substitution reactions.

Major Products

    Oxidation: Naphthalene-1,2,3,4-tetrone.

    Reduction: Dihydroxy derivatives.

    Substitution: Various substituted naphthalene derivatives depending on the reagents used.

Scientific Research Applications

2,2,3,3-Tetrahydroxy-2,3-dihydronaphthalene-1,4-dione has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.

    Biology: Studied for its potential antiviral properties and its effects on biological systems.

    Medicine: Incorporated in nasal ointments for its antiviral activity.

Mechanism of Action

The mechanism of action of 2,2,3,3-tetrahydroxy-2,3-dihydronaphthalene-1,4-dione involves its interaction with viral particles, potentially inhibiting their replication. The molecular targets and pathways are not fully elucidated, but it is believed that the compound interferes with viral enzymes or structural proteins, thereby preventing the virus from infecting host cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific hydration pattern and its antiviral properties. The presence of four hydroxyl groups and the specific positions of these groups contribute to its distinct chemical behavior and biological activity .

Properties

IUPAC Name

2,2,3,3-tetrahydroxynaphthalene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O6/c11-7-5-3-1-2-4-6(5)8(12)10(15,16)9(7,13)14/h1-4,13-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWHBUPIYFIPPRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(C(C2=O)(O)O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40358532
Record name 2,2,3,3-tetrahydroxy-2,3-dihydronaphthalene-1,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40358532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100343-43-9
Record name 2,2,3,3-Tetrahydroxynaphthalene-1,4-dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100343439
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2,3,3-tetrahydroxy-2,3-dihydronaphthalene-1,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40358532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2,3,3-TETRAHYDROXYNAPHTHALENE-1,4-DIONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6F111AM7G7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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